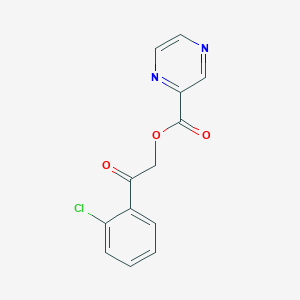
N-cyclooctyl-2-naphthalenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclooctyl-2-naphthalenesulfonamide (CNSA) is a sulfonamide derivative that has been used extensively in scientific research due to its unique chemical properties. CNSA is a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells. The inhibition of CA IX by CNSA has been shown to have significant anticancer effects, making it a promising candidate for cancer therapy.
Mecanismo De Acción
N-cyclooctyl-2-naphthalenesulfonamide exerts its anticancer effects by inhibiting the activity of CA IX. CA IX is overexpressed in many types of cancer cells and plays a critical role in maintaining the pH balance of the tumor microenvironment. Inhibition of CA IX by N-cyclooctyl-2-naphthalenesulfonamide disrupts the pH balance of the tumor microenvironment, leading to cell death.
Biochemical and Physiological Effects:
N-cyclooctyl-2-naphthalenesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its anticancer effects, N-cyclooctyl-2-naphthalenesulfonamide has been shown to have anti-inflammatory and analgesic effects. N-cyclooctyl-2-naphthalenesulfonamide has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the treatment of infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclooctyl-2-naphthalenesulfonamide is its potency as a CA IX inhibitor. N-cyclooctyl-2-naphthalenesulfonamide has been shown to be effective at inhibiting the activity of CA IX at low concentrations, making it a valuable tool for studying the role of CA IX in cancer biology. However, N-cyclooctyl-2-naphthalenesulfonamide has some limitations as well. N-cyclooctyl-2-naphthalenesulfonamide is a relatively expensive compound, and its synthesis can be challenging. In addition, N-cyclooctyl-2-naphthalenesulfonamide has limited solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-cyclooctyl-2-naphthalenesulfonamide. One area of research is the development of N-cyclooctyl-2-naphthalenesulfonamide analogs with improved solubility and potency. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-cyclooctyl-2-naphthalenesulfonamide treatment. Finally, there is a need for further studies to investigate the potential use of N-cyclooctyl-2-naphthalenesulfonamide in combination with other anticancer therapies. Overall, N-cyclooctyl-2-naphthalenesulfonamide is a promising compound with significant potential for cancer therapy and other biomedical applications.
Métodos De Síntesis
N-cyclooctyl-2-naphthalenesulfonamide can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 2-naphthalenesulfonyl chloride with cyclooctylamine. The resulting product is then purified using column chromatography to obtain pure N-cyclooctyl-2-naphthalenesulfonamide.
Aplicaciones Científicas De Investigación
N-cyclooctyl-2-naphthalenesulfonamide has been extensively studied for its anticancer effects. Studies have shown that N-cyclooctyl-2-naphthalenesulfonamide inhibits the growth and proliferation of cancer cells in vitro and in vivo. In addition, N-cyclooctyl-2-naphthalenesulfonamide has been shown to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
N-cyclooctylnaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S/c20-22(21,19-17-10-4-2-1-3-5-11-17)18-13-12-15-8-6-7-9-16(15)14-18/h6-9,12-14,17,19H,1-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMDTQDCTJVWLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclooctylnaphthalene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(2,5-dichlorophenoxy)methyl]-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]-2-furamide](/img/structure/B5877297.png)
![N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5877300.png)



![5-methyl-4-{2-oxo-2-[4-(3-phenylpropyl)-1,4-diazepan-1-yl]ethyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5877351.png)


![2-(4-methoxyphenyl)-8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5877370.png)


![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5877380.png)